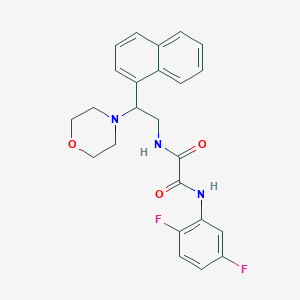

![molecular formula C21H14ClNS B2759023 2-[(3-Chlorophenyl)sulfanyl]-3-phenylquinoline CAS No. 339013-94-4](/img/structure/B2759023.png)

2-[(3-Chlorophenyl)sulfanyl]-3-phenylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

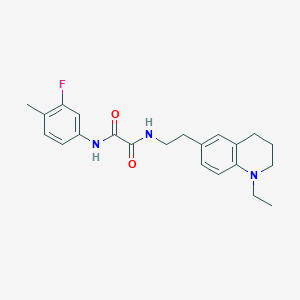

“2-[(3-Chlorophenyl)sulfanyl]-3-phenylquinoline” is a chemical compound with the molecular formula C21H14ClNS . It has an average mass of 347.861 Da and a monoisotopic mass of 347.053558 Da .

Molecular Structure Analysis

The molecular structure of “2-[(3-Chlorophenyl)sulfanyl]-3-phenylquinoline” consists of 21 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom .Scientific Research Applications

Antioxidant Activity

Compounds with structures similar to 2-[(3-Chlorophenyl)sulfanyl]-3-phenylquinoline have been evaluated for their antioxidant capacity. Antioxidant assays, such as the ABTS/PP decolorization assay, have been utilized to understand the reaction pathways of antioxidants, including phenolic compounds, which can form coupling adducts or undergo oxidation without coupling. These pathways are crucial for elucidating the total antioxidant capacity and the specificity of oxidation products (Ilyasov et al., 2020). Additionally, various analytical methods for determining antioxidant activity highlight the significance of electron transfer and hydrogen atom transfer mechanisms in assessing the efficacy of antioxidants (Munteanu & Apetrei, 2021).

Antibacterial and Antimalarial Properties

Chloroquine and its derivatives, sharing a quinoline backbone, have been studied extensively for their antibacterial and antimalarial properties. Such compounds have found applications in treating bacterial infections in aquaculture and combating malaria, with emphasis on resistance management and therapeutic potential (Njaria et al., 2015; Rigos & Troisi, 2005).

Enzyme Inhibition

The role of enzyme inhibitors, including sulfonamides and isoquinoline derivatives, has been explored for therapeutic applications in cancer, neurodegenerative disorders, and as modulators of enzyme activity. These studies highlight the potential of quinoline compounds in the development of novel therapeutics targeting specific enzyme pathways (Penning, 2017; Gupta et al., 2021).

properties

IUPAC Name |

2-(3-chlorophenyl)sulfanyl-3-phenylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNS/c22-17-10-6-11-18(14-17)24-21-19(15-7-2-1-3-8-15)13-16-9-4-5-12-20(16)23-21/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGUFQVNIFETIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Chlorophenyl)sulfanyl]-3-phenylquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B2758941.png)

![N-[4-(diethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2758944.png)

![(4-benzyl-3-((trimethylsilyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B2758946.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2758951.png)

![1-(3-hydroxypropyl)-3,9-dimethyl-7-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2758953.png)

![(S)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide](/img/structure/B2758957.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2758962.png)